RG7775 -

RG7775

Catalog Number: EVT-255961
CAS Number:
Molecular Formula: C12H12N4O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RG7775, also known as RO 6839921, a small molecule prodrug for the treatment of solid tumours and acute myeloid leukaemia.
Source and Classification

RG7775 is synthesized through a series of chemical reactions involving various reagents and catalysts. Its classification falls under small molecule inhibitors, specifically targeting protein kinases associated with oncogenic signaling pathways. This classification is significant as it highlights the compound's role in potentially modulating tumor growth and progression.

Synthesis Analysis

The synthesis of RG7775 involves multiple steps, typically starting from commercially available starting materials. The synthetic route may include:

  1. Initial Reactions: Formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Cyclization Processes: These steps are crucial for establishing the core structure of the compound, often involving cyclization agents or specific conditions to promote ring formation.
  3. Purification: After synthesis, RG7775 is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Technical details regarding the synthesis often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.

Molecular Structure Analysis

RG7775 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and weight are essential data points for understanding its properties:

  • Molecular Formula: C_{X}H_{Y}N_{Z}O_{W} (specific values depend on the exact structure)
  • Molecular Weight: Approximately XX g/mol (exact weight varies based on structure)

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with target proteins.

Chemical Reactions Analysis

RG7775 undergoes various chemical reactions that are pivotal for its function as a kinase inhibitor. Key reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with the ATP-binding site of target kinases, inhibiting their activity.
  • Metabolic Stability: Understanding how RG7775 is metabolized in biological systems involves studying its stability under physiological conditions and identifying potential metabolic pathways.

Technical details regarding these reactions often involve kinetic studies to assess binding affinities and inhibition constants.

Mechanism of Action

The mechanism of action of RG7775 involves its selective inhibition of specific protein kinases that are integral to cancer cell signaling pathways. The process can be summarized as follows:

  1. Target Binding: RG7775 binds to the ATP-binding site of the target kinase.
  2. Inhibition of Phosphorylation: By occupying this site, RG7775 prevents ATP from binding, thereby inhibiting the phosphorylation of downstream substrates involved in cell proliferation and survival.
  3. Cellular Effects: This inhibition leads to reduced cell growth and increased apoptosis in cancer cells.

Data supporting this mechanism typically includes biochemical assays and cellular studies demonstrating the effects on signaling pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of RG7775 are crucial for understanding its behavior in biological systems:

  • Solubility: RG7775's solubility in various solvents impacts its bioavailability.
  • Stability: The compound's stability under different pH conditions is important for formulation development.
  • Melting Point: This property can provide insights into purity and crystalline form.

Relevant data may include quantitative measures obtained through standardized testing methods.

Applications

RG7775 has several scientific applications primarily in cancer research:

  • Therapeutic Development: As a selective kinase inhibitor, it is being explored for its potential use in targeted cancer therapies.
  • Research Tool: RG7775 serves as a valuable tool for studying kinase signaling pathways in various cellular contexts.
  • Combination Therapies: Investigations into its efficacy when used alongside other therapeutic agents are ongoing, aiming to enhance treatment outcomes for patients with resistant tumors.
Introduction to RG7775 in Oncological Research

Role of MDM2 Inhibition in Targeted Cancer Therapeutics

The MDM2 oncoprotein functions as a primary negative regulator of the tumor suppressor p53. By binding p53’s transactivation domain, MDM2 promotes its ubiquitination and proteasomal degradation, effectively silencing p53-mediated tumor suppression [3] [8]. MDM2 amplification occurs in approximately 2.5–7% of neuroblastomas and up to 95% of well-differentiated liposarcomas, driving oncogenesis through p53 pathway inactivation [1] .

Small-molecule MDM2 inhibitors disrupt this interaction by mimicking p53’s Phe19-Trp23-Leu26 residues that engage MDM2’s hydrophobic binding pockets [9]. This reactivates p53’s transcriptional activity, inducing cell cycle arrest (via p21) and apoptosis (via Bax, Puma) [3] [4]. Unlike DNA-damaging chemotherapies, MDM2 inhibitors selectively activate p53 without genotoxic stress, offering a mechanistically distinct therapeutic strategy [2].

Table 1: Evolution of MDM2 Inhibitors in Clinical Development

CompoundChemical ClassKey FeaturesClinical Stage
Nutlin-3aCis-imidazolineFirst-generation inhibitor; tool compoundPreclinical
RG7112Cis-imidazolineImproved potency over Nutlins; oral bioavailabilityPhase I
Idasanutlin (RG7388)PyrrolidineEnhanced selectivity & PK profile; active metabolite of RG7775Phase III
RG7775 (RO6839921)Pegylated prodrugIV formulation of idasanutlin; reduced GI toxicityPreclinical
AMG-232PiperidinoneHigh-affinity binder; oral administrationPhase II

RG7775’s significance lies in overcoming the gastrointestinal toxicity and exposure variability that hampered earlier oral MDM2 inhibitors like RG7112 [2] [5].

RG7775 as a Prodrug Strategy for Idasanutlin Delivery

RG7775 is a pegylated prodrug engineered for intravenous administration. Its design incorporates polyethylene glycol (PEG) chains conjugated to idasanutlin, conferring enhanced aqueous solubility and extended plasma half-life while minimizing rapid systemic clearance [1] [5]. Upon IV infusion, blood esterases rapidly cleave the prodrug moiety within minutes, releasing the active compound idasanutlin into circulation. Pharmacokinetic studies in orthotopic neuroblastoma models demonstrate:

  • Peak plasma idasanutlin concentrations occur within 1 hour post-infusion
  • Maximum p53 pathway activation (measured by MIC-1 biomarkers) peaks at 3–6 hours
  • Favorable tissue distribution with tumor accumulation exceeding plasma levels [1]

Table 2: Pharmacokinetic Comparison of MDM2-Targeting Agents

ParameterOral IdasanutlinRG7775 (IV Prodrug)
Bioavailability~40%100% (direct systemic delivery)
Tmax (active drug)2–4 hours1 hour
VariabilityHigh interpatient variabilityReduced exposure variability
GI Toxicity RiskSignificant (dose-limiting)Minimized
Metabolic ActivationHepatic conversionEsterase-mediated in blood

This prodrug strategy enables intermittent dosing regimens that permit bone marrow recovery—critical for combining with myelosuppressive agents [1] . The molecular weight of the prodrug is 228.25 g/mol (C₁₂H₁₂N₄O), with idasanutlin generation following first-order kinetics [5].

Rationale for Neuroblastoma and TP53 Wild-Type Tumor Targeting

Neuroblastoma presents a compelling indication for RG7775 due to its distinct molecular features: >90% retain wild-type TP53 despite frequent MYCN amplification (20–30%) and MDM2 dysregulation (2.5–7%) [1] [10]. The TP53-MDM2 axis remains functionally intact but suppressed, making it pharmacologically actionable. Preclinical evidence demonstrates:

  • MYCN Synergy: MYCN amplification increases ribosomal stress, activating p53 independently of DNA damage. MDM2 inhibition synergizes with this endogenous stress response [10].
  • Chemopotentiation: RG7775 combined with temozolomide (alkylating agent) shows supra-additive tumor growth inhibition in TP53-wt orthotopic models (SHSY5Y-Luc, NB1691-Luc). This occurs via p53-dependent apoptosis potentiation [1].
  • Survival Benefit: In vivo studies report significant increase in lifespan (%ILS) and tumor regression not achievable with monotherapy [1].

Table 3: Preclinical Efficacy of RG7775 in Neuroblastoma Models

ModelTreatmentTumor Growth InhibitionSurvival Benefit (%ILS)
SHSY5Y-Luc (TP53-wt)RG7775 monotherapyModerate25–40%
Temozolomide monotherapyModerate30–45%
RG7775 + Temozolomide>90%70–85%
NB1691-Luc (MYCN amp)RG7775 monotherapyLow-Moderate20–35%
RG7775 + Temozolomide>85%60–75%

The combination strategy leverages RG7775’s intermittent dosing schedule to allow bone marrow recovery during temozolomide administration—a key consideration for clinical translation [1]. Beyond neuroblastoma, RG7775’s mechanism supports expansion to other TP53-wt malignancies with MDM2/MDMX overexpression, including dedifferentiated liposarcoma, acute myeloid leukemia, and biliary tract cancers [2] .

Properties

Product Name

RG7775

Molecular Formula

C12H12N4O

Synonyms

RO6839921; RO 6839921; RO-6839921; RG7775; RG-7775; RG 7775.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.